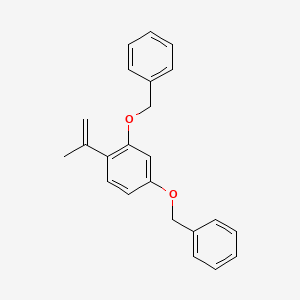![molecular formula C9H13NO B1593381 3-[(Dimethylamino)methyl]phenol CAS No. 60760-04-5](/img/structure/B1593381.png)
3-[(Dimethylamino)methyl]phenol
Vue d'ensemble
Description
3-[(Dimethylamino)methyl]phenol is an organic compound with the molecular formula C9H13NO. It is a derivative of phenol, where the hydroxyl group is substituted with a dimethylaminomethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
3-[(Dimethylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Studied for its effects on enzyme activity, such as glutathione peroxidase and catalase.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mécanisme D'action
Target of Action
The primary target of 3-[(Dimethylamino)methyl]phenol is the MOP receptor . This receptor is more commonly known as the mu-opioid receptor , which plays a crucial role in mediating the effects of opioids and endorphins in the body.
Mode of Action
This compound acts as an agonist at the MOP receptor . This means it binds to the receptor and activates it, mimicking the action of the body’s natural endorphins. In addition to this, the compound also acts by selectively inhibiting the reuptake of noradrenaline , thereby increasing its availability in the synaptic cleft.
Biochemical Pathways
The activation of the MOP receptor leads to a cascade of biochemical events. These include the inhibition of adenylate cyclase, decreased intracellular cAMP levels, and the opening of potassium channels. The net effect of these changes is a decrease in neuronal excitability. The increased availability of noradrenaline due to the inhibition of its reuptake can further enhance the analgesic effects of the compound .
Result of Action
The activation of the MOP receptor and the increased availability of noradrenaline can result in significant analgesic effects . This makes this compound potentially useful in the management of pain, including pain with neuropathic features .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-[(Dimethylamino)methyl]phenol typically involves the reaction of dimethylamine with resorcinol. The process includes the following steps:
Reaction with Dimethylamine: Resorcinol is reacted with an aqueous solution of dimethylamine to form the crude product.
Purification: The crude product is then treated with industrial liquid alkali and toluene to extract by-products.
Neutralization and Washing: The aqueous phase is neutralized, and unreacted resorcinol is removed by washing.
Vacuum Distillation: The final product is obtained through vacuum distillation, resulting in high purity this compound.
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The use of industrial-grade reagents and equipment ensures the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(Dimethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are valuable due to their redox properties.
Electrophilic Aromatic Substitution: The hydroxyl group in the phenol ring makes it highly reactive for electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt) are commonly used oxidizing agents.
Electrophilic Reagents: Halogens, nitric acid, and sulfuric acid are used for electrophilic aromatic substitution reactions.
Major Products:
Quinones: Formed through oxidation.
Substituted Phenols: Formed through electrophilic aromatic substitution reactions.
Comparaison Avec Des Composés Similaires
3-[(Dimethylamino)methyl]phenol can be compared with other similar compounds, such as:
3-(Dimethylamino)phenol: Similar structure but lacks the methyl group on the phenol ring.
2,4,6-Tris(dimethylaminomethyl)phenol: Contains three dimethylaminomethyl groups, making it more reactive.
Methylphenols (Cresols): Differ in the position of the methyl group on the phenol ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenol derivatives.
Propriétés
IUPAC Name |
3-[(dimethylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)7-8-4-3-5-9(11)6-8/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMWGMZZNGHVPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275010 | |
| Record name | 3-(dimethylaminomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60760-04-5 | |
| Record name | 3-(dimethylaminomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
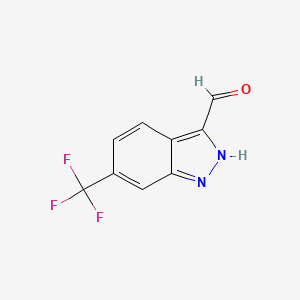
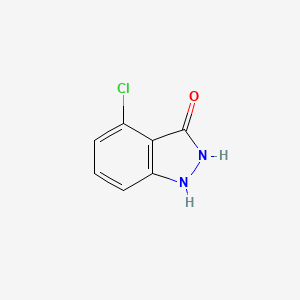
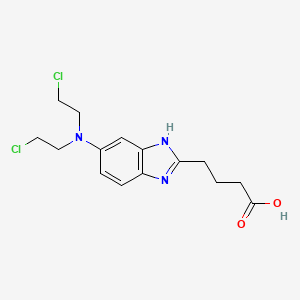
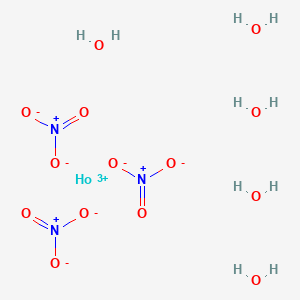
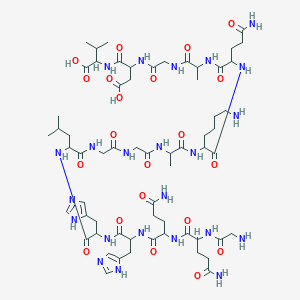
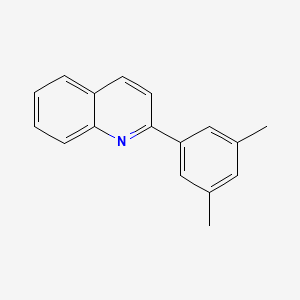
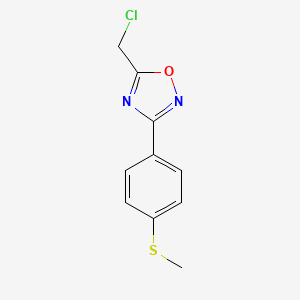
![N-{1-[2-(4-Hydroxy-phenyl)-ethyl]-piperidin-4-yl}-N-phenyl-propionamide](/img/structure/B1593308.png)

![Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593311.png)

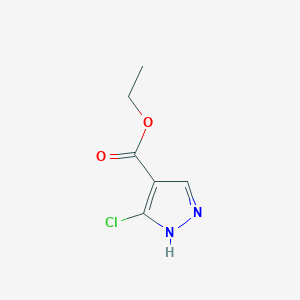
![4,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1593319.png)
